Potassium rhodizonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

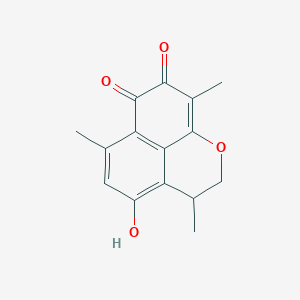

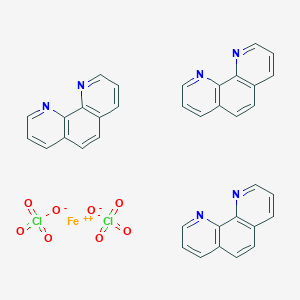

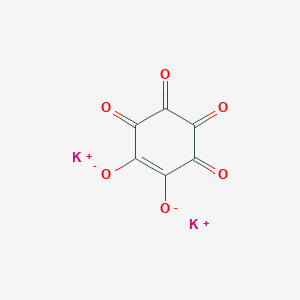

Potassium rhodizonate, also known as 3,4,5,6-Tetraoxocyclohexene-1,2-diol dipotassium salt or Rhodizonic acid potassium salt, is a benzoquinone derivative . It is the potassium salt of rhodizonic acid . Its crystalline structure has been reported and it exhibits space group Fddd .

The rhodizonate crystallizes out of the solution due to its relative insolubility in water .

Molecular Structure Analysis

The molecular formula of this compound is C6O6K2 and its molecular weight is 246.26 . The compound is a dianion and undergoes various thermal and photochemical reactions with various oxidizing reagents in aqueous solution .Chemical Reactions Analysis

Rhodizonate dianion undergoes various thermal and photochemical reactions with various oxidizing reagents in aqueous solution . This compound is suitable reagent for the preparation of staining solution used in the rhodizonate test for the detection of lead .Physical and Chemical Properties Analysis

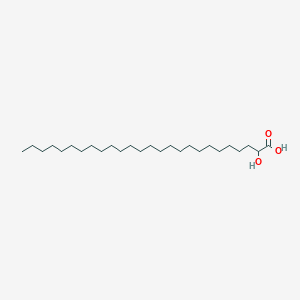

This compound is a black-reddish solid, poorly soluble in water and organic solvents . It has a melting point of >300 °C .Relevant Papers Several papers have been published on this compound. For instance, a paper published in the International Union of Crystallography discusses the crystalline structure of this compound . Another paper discusses the use of this compound in the preparation of practical lithium batteries .

科学的研究の応用

Radiostrontium Analysis in Biological Samples : Potassium rhodizonate is used for the improved recovery of total radiostrontium from biological samples containing large quantities of calcium, as a selective precipitating agent. This method ensures about 85% chemical recovery and 72% overall recovery for bone samples (Boni, 1963).

Metabolism of Strontium-90 in Rats : In medical research, this compound has been experimented with to modify the metabolism of strontium-90 in rats. It was found to influence the removal of strontium-90 from the body, mainly by affecting urinary excretion of radiostrontium (Volf, 1959).

Sulfate Determination in Soil and Water : this compound is used in a method for determining water-soluble sulfate in soil and irrigation water. This involves titrating back an excess of barium with potassium sulfate solution using sodium rhodizonate as an indicator (Chauhan & Chauhan, 1979).

Spectrophotometric Determination of Sulfate Ion : This method uses this compound to form a complex with barium ions, aiding in the study of sulfatase kinetics using nonchromogenic substrates. This technique is sensitive and rapid for sulfate determination, with a lower detection limit of about 1 nmol (Waheed & Van Etten, 1978).

Green Synthesis of Nanoparticles : Sodium rhodizonate is used as a bifunctional reducing and stabilizing agent for the synthesis of various metal nanoparticles (gold, silver, platinum, palladium) in water. These nanoparticles have applications in catalysis, such as the reduction of 4-nitrophenol and methyl orange (Islam et al., 2018).

Detection of Lead in Plant Tissues : this compound is used in forensic tools to detect lead in plant tissues. This method is efficient for monitoring lead–root interactions and could help in understanding plant influence on lead distribution in soil, potentially aiding in lead remediation (Huskey et al., 2019).

Gold Nanoparticles for Catalytic Reduction : Demonstrated the use of sodium rhodizonate to form gold nanoparticles for catalytic reduction of 4-nitrophenol and organic dyes, with applications in environmental chemistry (Islam et al., 2017).

Adsorption Studies : Investigated the use of chitosan as an adsorbent material for removing sodium rhodizonate from wastewater, demonstrating its potential for wastewater treatment (Rashid et al., 2015).

作用機序

Target of Action

Potassium rhodizonate, a benzoquinone derivative, is the potassium salt of rhodizonic acid . It is primarily used as a reagent in various chemical assays and reactions . .

Mode of Action

The rhodizonate dianion, the active form of this compound, undergoes various thermal and photochemical reactions with various oxidizing reagents in aqueous solution

Biochemical Pathways

It is known that the compound can be used in the preparation of staining solutions for the detection of lead , suggesting that it may interact with lead ions in biochemical systems.

Result of Action

Its use in the detection of lead suggests that it may form complexes with lead ions, which could potentially alter the biochemical environment .

Action Environment

The action of this compound can be influenced by environmental factors such as pH and the presence of other ions. For example, the compound’s ability to undergo redox reactions may be affected by the redox potential of the surrounding environment . Additionally, the compound’s solubility and stability may be influenced by the ionic strength and pH of the solution .

生化学分析

Biochemical Properties

Potassium rhodizonate plays a significant role in biochemical reactions, particularly in the detection of metal ions such as lead and barium. The compound interacts with these metal ions to form colored complexes, which can be easily identified. The interaction between this compound and metal ions is primarily based on the formation of coordination bonds, where the oxygen atoms in the rhodizonate ion act as ligands, binding to the metal ions. This property is utilized in various assays to detect the presence of metals in biological and environmental samples .

Cellular Effects

This compound influences various cellular processes, particularly those involving metal ion homeostasis. In cells, the compound can bind to metal ions, affecting their availability and distribution. This binding can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the presence of this compound can alter the activity of metal-dependent enzymes, thereby affecting metabolic processes that rely on these enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of coordination complexes with metal ions. These complexes can inhibit or activate enzymes by altering their metal ion cofactors. For example, the binding of this compound to lead ions can inhibit enzymes that require lead as a cofactor, thereby disrupting their normal function. Additionally, the formation of these complexes can lead to changes in gene expression by affecting transcription factors that are sensitive to metal ion concentrations .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but its reactivity can decrease over time, especially in aqueous solutions. Long-term studies have shown that this compound can degrade, leading to a reduction in its effectiveness in metal ion detection assays. This degradation can also affect its long-term impact on cellular functions in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively bind to metal ions without causing significant toxicity. At high doses, this compound can lead to adverse effects, including toxicity and disruption of metal ion homeostasis. Studies have shown that high doses of the compound can cause oxidative stress and damage to tissues, highlighting the importance of careful dosage control in experimental settings .

Metabolic Pathways

This compound is involved in metabolic pathways related to metal ion metabolism. The compound interacts with enzymes and cofactors that are involved in the transport and utilization of metal ions. For example, this compound can affect the activity of enzymes that require metal ions as cofactors, thereby influencing metabolic flux and metabolite levels. This interaction can lead to changes in the overall metabolic profile of cells and tissues .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can bind to metal ion transporters, affecting their function and the distribution of metal ions within the cell. This binding can influence the localization and accumulation of metal ions, thereby affecting cellular processes that depend on these ions .

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its effects on metal ion homeostasis. The compound can be directed to specific organelles through targeting signals and post-translational modifications. For example, this compound can accumulate in the mitochondria, where it can influence mitochondrial function by affecting metal-dependent enzymes involved in energy production .

特性

| { "Design of the Synthesis Pathway": "The synthesis of Potassium rhodizonate can be achieved through the reaction between rhodizonic acid and potassium hydroxide.", "Starting Materials": [ "Rhodizonic acid", "Potassium hydroxide" ], "Reaction": [ "Dissolve rhodizonic acid in water to form a solution.", "Add potassium hydroxide to the solution and stir until the pH reaches 7-8.", "Filter the mixture to obtain the solid precipitate of Potassium rhodizonate.", "Wash the precipitate with water to remove any impurities.", "Dry the Potassium rhodizonate under vacuum at room temperature." ] } | |

CAS番号 |

13021-40-4 |

分子式 |

C6H2KO6 |

分子量 |

209.17 g/mol |

IUPAC名 |

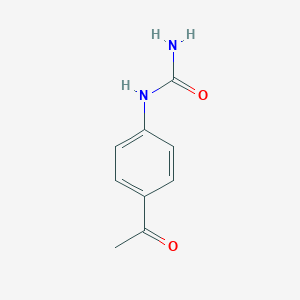

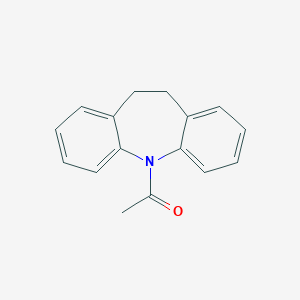

dipotassium;3,4,5,6-tetraoxocyclohexene-1,2-diolate |

InChI |

InChI=1S/C6H2O6.K/c7-1-2(8)4(10)6(12)5(11)3(1)9;/h7-8H; |

InChIキー |

UGFHFZSZCJFOTO-UHFFFAOYSA-N |

SMILES |

C1(=C(C(=O)C(=O)C(=O)C1=O)[O-])[O-].[K+].[K+] |

正規SMILES |

C1(=C(C(=O)C(=O)C(=O)C1=O)O)O.[K] |

| 13021-40-4 | |

関連するCAS |

118-76-3 (Parent) |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。